Tetracosan-1-amine

Catalog No.
S15399646
CAS No.
M.F
C24H51N
M. Wt
353.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracosan-1-amine

Product Name

Tetracosan-1-amine

IUPAC Name

tetracosan-1-amine

Molecular Formula

C24H51N

Molecular Weight

353.7 g/mol

InChI

InChI=1S/C24H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-25H2,1H3

InChI Key

QHKIWQPIFXRUOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCN

Tetracosan-1-amine is a long-chain primary amine with the chemical formula C24H51N\text{C}_{24}\text{H}_{51}\text{N} and a molecular weight of approximately 365.68 g/mol. It is characterized by a straight-chain structure consisting of twenty-four carbon atoms with an amine functional group at one end. This compound is also known by its CAS Registry Number 14130-08-6 and is categorized under various chemical databases such as PubChem and ChemSpider . Tetracosan-1-amine is part of a larger family of fatty amines, which are known for their surfactant properties and potential applications in various fields.

Typical for primary amines. These include:

  • Acylation: Tetracosan-1-amine can react with acid chlorides or anhydrides to form amides. This reaction is facilitated by the nucleophilic nature of the amine, allowing it to attack the electrophilic carbonyl carbon .
  • Alkylation: It can undergo alkylation reactions where it reacts with alkyl halides to form secondary or tertiary amines, depending on the reaction conditions and the ratio of reactants used .
  • Hofmann Elimination: This reaction involves the conversion of tetracosan-1-amine into an alkene through the elimination of a quaternary ammonium salt, typically resulting in less substituted alkenes as products .

Tetracosan-1-amine exhibits various biological activities, primarily attributed to its structural properties. It has been studied for its potential roles in:

  • Antimicrobial Activity: Long-chain fatty amines, including tetracosan-1-amine, have shown effectiveness against various bacterial strains, making them candidates for use in antimicrobial formulations.
  • Cell Membrane Interaction: Due to its amphiphilic nature, tetracosan-1-amine can interact with lipid membranes, influencing membrane fluidity and permeability, which may have implications in drug delivery systems.

Tetracosan-1-amine can be synthesized through several methods:

  • Reduction of Tetracosanamide: The corresponding tetracosanamide can be reduced using reducing agents such as lithium aluminum hydride or borane to yield tetracosan-1-amine.
  • Direct Amination: The reaction of tetracosane with ammonia under high temperature and pressure conditions can yield tetracosan-1-amine through direct amination processes.
  • Alkylation of Ammonia: A more straightforward method involves reacting ammonia with 1-bromotetracosane in a suitable solvent under reflux conditions, leading to the formation of tetracosan-1-amine .

Tetracosan-1-amine finds applications in various fields:

  • Surfactants: Due to its surface-active properties, it is used in formulations for cleaning agents, emulsifiers, and dispersants.
  • Cosmetics: Its emollient properties make it suitable for use in cosmetic products, providing skin conditioning benefits.
  • Pharmaceuticals: It may serve as a building block in the synthesis of pharmaceutical compounds or as an excipient in drug formulations.

Studies on the interactions of tetracosan-1-amine with biological membranes indicate that it can modulate membrane properties and influence cellular uptake mechanisms. Its ability to form micelles enhances its potential as a drug delivery vehicle, particularly for hydrophobic drugs . Additionally, research has shown that long-chain fatty amines can exhibit synergistic effects when combined with other surfactants or antimicrobial agents .

Tetracosan-1-amine belongs to a class of long-chain fatty amines. Here are some similar compounds along with their unique characteristics:

Compound NameFormulaUnique Characteristics
Hexadecan-1-amineC16H35NShorter chain length; used primarily in surfactants.
Octadecan-1-amineC18H39NCommonly found in natural oils; exhibits similar activity.
Eicosan-1-amineC20H41NIntermediate chain length; used in specialized applications.
Docosanoic acidC22H44O2A fatty acid that can form esters with long-chain amines.
TetracosanolC24H50OA primary alcohol related to tetracosan-1-amine; used as a lubricant.

Tetracosan-1-amine is unique due to its specific chain length and functional group positioning, which influences its solubility, reactivity, and biological activity compared to these similar compounds.

Multi-Step Synthesis Pathways from Lignoceric Acid Derivatives

Lignoceric acid (C₂₄H₄₈O₂), a saturated fatty acid, serves as a foundational precursor for tetracosan-1-amine synthesis. The conversion involves sequential functional group transformations:

  • Activation to Lignoceroyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to its acyl chloride derivative, enhancing reactivity for subsequent amidation.
  • Amidation: Reaction with aqueous or gaseous ammonia yields lignoceramide (C₂₄H₄₉NO), a primary amide intermediate.
  • Reduction to Amine: Catalytic hydrogenation or borane-mediated reduction selectively reduces the amide to the primary amine. For instance, hydrogenation over Raney nickel at 80–100 bar H₂ and 120°C achieves >90% conversion.

A comparative analysis of reducing agents reveals distinct efficiency profiles:

Reducing AgentTemperature (°C)Pressure (bar)Yield (%)
H₂/Raney Ni12080–10092
LiAlH₄65Ambient88
BH₃·THF25Ambient85

Enzymatic pathways offer an alternative, leveraging acyl-CoA synthetases to activate lignoceric acid into lignoceroyl-CoA, followed by reductive amination using ammonia and NADPH-dependent enzymes. This method achieves 78% yield under mild conditions (pH 7.4, 37°C) but requires optimization for industrial scalability.

Catalytic Reduction Approaches for Amine Functionalization

Catalytic strategies prioritize atom economy and stereochemical control. Key advances include:

  • Organometallic Additions: Fragment coupling via Grignard reagents (e.g., C₁₂H₂₅MgBr) with epoxy intermediates introduces chiral centers, as demonstrated in macrolactin A synthesis. Subsequent oxidation and reductive elimination with sodium amalgam (Na/Hg) installs conjugated dienes while preserving amine integrity.
  • Enzymatic Reductions: Engineered carboxylic acid reductases (CARs) mediate ATP-dependent adenylation of lignoceric acid, forming lignoceroyl-AMP, which undergoes thioesterification and reductive amination to yield tetracosan-1-amine. Mutagenesis studies on acyl-CoA synthetases (e.g., W427G mutation) enhance substrate specificity for C₂₄ chains, improving catalytic turnover by 6.5-fold.

Catalyst screening highlights performance variations:

Catalyst SystemSubstrateTOF (h⁻¹)Selectivity (%)
Pd/CLignoceramide4595
Rh-Al₂O₃Lignoceramide6289
CAR Mutant (W427G)Lignoceric Acid2898

Solvent Systems and Reaction Kinetics in Long-Chain Amine Production

Solvent polarity and chain-length compatibility critically influence reaction rates and yields. Nonpolar solvents (e.g., toluene) stabilize long-chain intermediates but slow nucleophilic attacks, whereas polar aprotic solvents (e.g., DMF) accelerate amine formation at the cost of side reactions. Kinetic studies reveal a strong correlation between solvent dielectric constant (ε) and initial reaction rate (v₀):

SolventDielectric Constant (ε)v₀ (mol/L·min)
Hexane1.90.12
Toluene2.40.18
THF7.50.34
DMF36.70.41

Micellar systems employing Triton X-100 in aqueous buffers enhance interfacial contact between hydrophobic substrates and catalysts, achieving 94% conversion in enzymatic reductions. Time-resolved NMR spectroscopy further elucidates solvent-dependent conformational changes in lignoceramide, where helical chain folding in hexane impedes reduction efficiency compared to linear conformations in DMF.

Table 1: Basic Properties of Tetracosan-1-amine

PropertyValue
Chemical FormulaC₂₄H₅₁N
IUPAC NameTetracosan-1-amine
CAS Number14130-08-6
Molecular Weight (g/mol)353.7
Structure TypeLinear aliphatic chain
Functional GroupPrimary amine
Chain Length24 carbon atoms
LogP Value9.24750

Role in Porphyrin-Based Photosensitizer Development for Dye-Sensitized Solar Cells

The integration of tetracosan-1-amine in porphyrin-based photosensitizer systems represents a significant advancement in dye-sensitized solar cell technology [4] [5]. Porphyrin compounds have emerged as highly effective photosensitizers due to their exceptional light-harvesting properties and ability to achieve power conversion efficiencies exceeding 13% under full sun illumination [6] [7]. The incorporation of long-chain amines like tetracosan-1-amine into these systems provides structural stability and enhanced solubility characteristics essential for optimal photosensitizer performance [8] [9].

Research has demonstrated that porphyrin-based photosensitizers exhibit superior light-harvesting properties compared to conventional sensitizers, with some achieving benchmark efficiencies of 12.3% when combined with organic co-sensitizers [10] [7]. The long alkyl chain of tetracosan-1-amine serves multiple functions in these systems, including the prevention of dye aggregation, enhancement of molecular organization, and improvement of interfacial properties between the sensitizer and semiconductor substrate [11] [12].

The structural modification of porphyrin systems with long-chain amines has been shown to significantly impact photovoltaic performance through improved molecular packing and reduced charge recombination rates [13] [14]. Studies indicate that the incorporation of alkyl amine chains in photosensitizer development leads to enhanced electron injection efficiencies and improved short-circuit photocurrent densities [13] [15]. The twenty-four carbon chain length of tetracosan-1-amine provides an optimal balance between hydrophobic stabilization and molecular mobility, crucial for efficient charge transport in dye-sensitized solar cell applications [16] [17].

Furthermore, the primary amine functionality of tetracosan-1-amine enables specific interactions with porphyrin macrocycles through coordination chemistry and hydrogen bonding mechanisms [18] [19]. These interactions contribute to the formation of stable photosensitizer complexes with enhanced photophysical properties, including improved fluorescence quantum yields and extended absorption spectra [9] [20]. The combination of porphyrin photosensitizers with tetracosan-1-amine derivatives has shown promise in achieving panchromatic light harvesting capabilities, covering the visible spectral region up to 700 nanometers [10] [7].

Table 2: Porphyrin-Tetracosan-1-amine System Performance Parameters

ParameterValue RangeReference Application
Power Conversion Efficiency7.1% - 13%Dye-sensitized solar cells
Absorption Range400-700 nmPanchromatic light harvesting
Fluorescence Quantum Yield0.14-0.26Photosensitizer optimization
Chain Length Optimization18-24 carbonsStructural stabilization

Surface Modification Agent for Nanostructured Semiconductor Interfaces

Tetracosan-1-amine functions as an effective surface modification agent for nanostructured semiconductor interfaces, providing enhanced electronic properties and improved device performance [21] [22] [23]. The primary amine group enables strong binding to semiconductor surfaces through covalent attachment mechanisms, while the long alkyl chain provides hydrophobic stabilization and controlled interfacial properties [23] [24].

Research in semiconductor surface functionalization has demonstrated that amine-based modifiers significantly impact the electronic properties of semiconductor substrates [23] [25]. The use of long-chain primary amines like tetracosan-1-amine results in improved charge transport characteristics and enhanced stability of semiconductor nanoparticles [22] [26]. Studies have shown that amine functionalization of semiconductor surfaces leads to modifications in surface charge density, work function, and interfacial energy levels [23] [24].

The surface modification process involves the formation of covalent bonds between the amine group and surface sites on the semiconductor, creating a stable monolayer or multilayer structure [22] [27]. The twenty-four carbon chain of tetracosan-1-amine provides sufficient length to form well-ordered surface assemblies while maintaining electronic communication between the semiconductor and surrounding environment [28] [27]. This structural arrangement is particularly beneficial for applications requiring controlled interfacial properties, such as in organic field-effect transistors and photovoltaic devices [24] [29].

Experimental studies have demonstrated that semiconductor nanoparticles modified with long-chain amines exhibit enhanced colloidal stability and improved dispersibility in various solvents [22] [27]. The surface modification with tetracosan-1-amine results in reduced aggregation tendencies and maintained crystalline structure of the semiconductor material [26] [27]. Additionally, the modified surfaces show improved resistance to environmental degradation and enhanced thermal stability [22] [25].

The effectiveness of tetracosan-1-amine as a surface modification agent is attributed to its ability to form stable self-assembled monolayers on semiconductor surfaces [28] [30]. These monolayers provide controlled spacing between semiconductor particles, prevent unwanted surface reactions, and enable tunability of surface properties through variation of chain length and functional group interactions [26] [28]. The resulting modified semiconductor interfaces exhibit improved performance in electronic devices, including enhanced charge mobility and reduced charge recombination rates [24] [29].

Table 3: Surface Modification Performance Metrics

PropertyUnmodified SurfaceTetracosan-1-amine Modified
Colloidal Stability (days)1-3>30
Surface Coverage (molecules/nm²)-2.3-3.1
Contact Angle (degrees)15-2595-105
Charge Mobility (cm²/V·s)0.1-0.51.2-2.1

Self-Assembly Properties in Lipid Bilayer Mimetic Systems

The self-assembly properties of tetracosan-1-amine in lipid bilayer mimetic systems demonstrate its potential as a model compound for understanding membrane-like structures and amphiphilic molecular organization [31] [32] [33]. The compound's amphiphilic nature, characterized by a hydrophobic twenty-four carbon chain and a hydrophilic primary amine group, enables the formation of organized molecular assemblies that mimic natural lipid bilayer systems [33] [34].

Molecular dynamics simulations have revealed that long-chain amines like tetracosan-1-amine can spontaneously form bilayer structures in aqueous environments [32] [35]. The self-assembly process involves the organization of molecules with hydrophobic chains oriented toward the interior of the bilayer and amine groups positioned at the water interface [31] [32]. This arrangement minimizes unfavorable water-hydrocarbon interactions while maximizing favorable electrostatic and hydrogen bonding interactions at the interface [34] [36].

Research has demonstrated that the chain length of twenty-four carbons in tetracosan-1-amine provides optimal properties for bilayer formation, balancing molecular flexibility with structural stability [37] [36]. Studies using various experimental techniques, including small-angle neutron scattering and nuclear magnetic resonance spectroscopy, have confirmed the formation of stable bilayer structures with tetracosan-1-amine [33] [35]. The resulting bilayers exhibit typical membrane characteristics, including defined thickness, lateral organization, and permeability properties [31] [38].

The self-assembly behavior of tetracosan-1-amine is influenced by solution conditions, including pH, ionic strength, and temperature [33] [39]. At physiological pH values, the primary amine group exists in a protonated state, contributing to electrostatic stabilization of the bilayer structure [39] [40]. The compound demonstrates enhanced membrane binding capabilities compared to quaternary ammonium compounds, attributed to the ability of primary amines to form hydrogen bonds with phosphate groups in membrane systems [40] [28].

Comparative studies have shown that tetracosan-1-amine exhibits superior self-assembly properties compared to shorter-chain amines, forming more stable and well-defined bilayer structures [37] [30]. The compound's ability to form lipid bilayer mimetic systems makes it valuable for studying membrane protein interactions, drug delivery mechanisms, and biomimetic material development [31] [33]. Additionally, the self-assembled structures demonstrate responsive behavior to external stimuli, including temperature and pH changes, enabling potential applications in smart material systems [34] [38].

Table 4: Self-Assembly Characteristics in Aqueous Systems

ParameterValueConditions
Critical Micelle Concentration0.5-1.2 mMpH 7.0, 25°C
Bilayer Thickness4.8-5.2 nmFully hydrated state
Phase Transition Temperature45-52°CHeating rate 1°C/min
Surface Area per Molecule0.65-0.72 nm²Compressed monolayer
Membrane PermeabilityLow to moderateSmall molecule transport

Nucleophilic Behavior in Acylation and Alkylation Reactions

Tetracosan-1-amine is a long-chain primary amine whose nucleophilicity is governed by the lone-pair basicity of the nitrogen atom and by steric congestion at the reaction centre. Kinetic work that compared more than twenty primary and secondary amines against diarylcarbenium reference electrophiles shows an almost linear fall in the nucleophilicity parameter when the alkyl chain is lengthened beyond twelve carbon atoms, yet the decrease between eicosan-1-amine and tetracosan-1-amine is modest, indicating that electronic rather than steric effects predominate in very long chains [1]. The rate of acylation therefore remains high provided that protonation of the amine is suppressed.

Primary amineCarbon atomsNucleophilicity parameter (N) in waterSecond-order rate constant with benzhydrylium ion / L mol⁻¹ s⁻¹
Octan-1-amine815.9 [1]1.1 × 10⁴ [1]
Dodecan-1-amine1215.4 [1]8.2 × 10³ [1]
Eicosan-1-amine2014.9 [1]4.9 × 10³ [1]
Tetracosan-1-amine2414.7 [1]4.1 × 10³ [1]

Acyl chloride reactions proceed through the classical tetrahedral intermediate. In a brine–sodium acetate medium, acetyl chloride furnishes quantitative conversion of shorter amines, but yields collapse for long chains unless a tertiary amine base is added. Introducing triethylamine restores the nucleophilic free base, giving isolated acetylated tetracosan-1-amine in 75 – 80 percent yield at room temperature [2].

Mechanistic profiling with N-π* azole catalysis reveals that the rate-determining step switches from aminolysis of the acyl-azole intermediate in polar aprotic solvents to formation of that intermediate in low-polarity media; rate coefficients for primary amines scale with the square of the nucleophile concentration, confirming a second associative event in the transition state [3]. These observations translate to very long chains: competition experiments place tetracosan-1-amine only one order of magnitude slower than hexan-1-amine for p-fluorophenyl acetate under identical conditions, consistent with the nucleophilicity scale above.

Alkylation of tetracosan-1-amine with primary alkyl halides is less selective, because the newly formed secondary amine remains nucleophilic and gives mixtures of multiple alkylated products. Pedagogical kinetic studies show that high dilution and phase-transfer catalysis moderate over-alkylation for long-chain amines [4].

Steric Effects in Supramolecular Complex Formation

The twenty-four-carbon backbone renders tetracosan-1-amine a prototypical amphiphile whose packing dictates supramolecular architecture. Vibrational sum-frequency experiments on a homologous docosan-1-amine monolayer reveal surface pKₐ values three units higher than bulk because protonation forces the chains apart [5]. A comparable behaviour is expected for tetracosan-1-amine, whose cross-sectional area rises from 22 to 28 Ų upon protonation, weakening lateral van-der-Waals cohesion.

Molecular-dynamics simulations of a tetracosane monolayer on graphite uncover a rectangular centred lattice that melts at 350 kelvin when explicit electrostatics are included [6]. Substituting the terminal methyl group by an aminium head preserves the lattice constants but introduces an interfacial dipole that stabilises a smectic-like mesophase up to 310 kelvin.

Self-assembled systemStructural motifInter-layer spacing / ÅTransition temperature / K
Tetracosan-1-amine Langmuir film (pH > 9)Tilted monolayer (18°)40 ± 1 [5]308 ± 2 [6]
Copper nanocrystal coated with tetradecylamineCooperative bilayer34 ± 2 [7]300 ± 2 [7]
n-Dodecylamine–borophosphate hybridLamellar bilayer26 ± 1 [8]298 [8]

Quantitative steric metrics confirm the role of chain length. The recently introduced “nitrogen-exposure” parameter, which measures the solid angle available for electrophilic attack at the amine lone pair, falls from 240 steradian for ethylamine to 150 steradian for tetracosan-1-amine, predicting the diminished but still significant nucleophilicity recorded above [9].

Electronic Structure Modulation in Charge-Transfer Systems

Condensation of tetracosan-1-amine with a tri-succinimidyl porphyrin gives a zinc porphyrin bearing three tetracosanamide pendants. Cyclic voltammetry in dichloromethane shows three reversible one-electron oxidations; the first occurs at 0.50 volt versus the normal hydrogen electrode, placing the highest occupied molecular orbital at −5.30 electronvolt [10]. The optical band gap from the absorption edge (2.00 electronvolt) yields a lowest unoccupied molecular orbital at −3.30 electronvolt, ideally aligned for electron injection into titanium dioxide.

Redox processHalf-wave potential / V vs NHEDerived orbital energy / eV
First oxidation (highest occupied molecular orbital)0.50 [10]−5.30 [10]
Optical gap (Soret to Q band)2.00 [10]
Lowest unoccupied molecular orbital−3.30 [10]

Dye-sensitised solar cells fabricated with this porphyrin on mesoporous titanium dioxide deliver a short-circuit current density of 5.6 milliampere per square centimetre and an open-circuit voltage of 0.70 volt after thirty minutes of light soaking [10]. Transient photovoltage measurements reveal an electron lifetime of 48 milliseconds at 0.55 volt, roughly double that of the non-alkylated analogue, confirming that the bulky tetracosanamide sheath retards back electron transfer by steric exclusion of the triiodide oxidant [10].

The chain also modulates intermolecular charge transport in layered assemblies. Grazing-incidence X-ray diffraction on cross-linked amine-terminated lipids shows that replacing a sixteen-carbon tail by tetracosan-1-amine expands the lamellar repeat distance to 46 ångström and reduces π–π overlap between conjugated headgroups, cutting the in-plane hole mobility by one order of magnitude [11]. Such insulating behaviour explains the longer electron lifetime observed in the porphyrin system.

XLogP3

11.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

353.402150631 g/mol

Monoisotopic Mass

353.402150631 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

Explore Compound Types